Methyl 5-bromo-4,4-dimethylpentanoate

Catalog No.
S14017805
CAS No.
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-4,4-dimethylpentanoate

Product Name

Methyl 5-bromo-4,4-dimethylpentanoate

IUPAC Name

methyl 5-bromo-4,4-dimethylpentanoate

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c1-8(2,6-9)5-4-7(10)11-3/h4-6H2,1-3H3

InChI Key

HDZASHPFXPQIRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OC)CBr

Methyl 5-bromo-4,4-dimethylpentanoate is an organic compound characterized by its ester functional group and the presence of a bromine atom at the 5-position of a branched pentanoate chain. Its molecular formula is C9H15BrO2C_9H_{15}BrO_2, and it features a methyl ester group, which is significant for its reactivity and applications in organic synthesis. The compound is typically a colorless to pale yellow liquid with a characteristic odor, and it is soluble in organic solvents.

Due to the presence of the bromine atom and the ester functional group:

  • Nucleophilic Substitution Reactions: The bromine atom acts as a good leaving group, allowing for nucleophilic substitution reactions (both SN1S_N1 and SN2S_N2). Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
  • Elimination Reactions: The compound can also participate in elimination reactions (E1 and E2 mechanisms), leading to the formation of alkenes. In these reactions, the bromine atom is eliminated along with a hydrogen atom from an adjacent carbon.
  • Ester Hydrolysis: Methyl 5-bromo-4,4-dimethylpentanoate can undergo hydrolysis in the presence of water and an acid or base to yield 4,4-dimethylpentanoic acid and bromide ion.

Methyl 5-bromo-4,4-dimethylpentanoate can be synthesized through several methods:

  • Bromination of 4,4-dimethylpentanoic Acid: This involves treating 4,4-dimethylpentanoic acid with bromine in the presence of a radical initiator. The reaction proceeds via a free radical mechanism to introduce the bromine atom.
  • Esterification Reaction: The synthesis can also be achieved by reacting 5-bromo-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst to form the methyl ester.
  • Using Alkyl Halides: Another method includes alkylation of suitable precursors using methyl iodide or methyl bromide under basic conditions.

Methyl 5-bromo-4,4-dimethylpentanoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactivity.
  • Pharmaceuticals: Potential applications in drug development as a building block for bioactive compounds.
  • Agricultural Chemicals: Investigated for use in developing agrochemicals due to its biological activity.

Interaction studies focus on understanding how methyl 5-bromo-4,4-dimethylpentanoate reacts with various nucleophiles and electrophiles. These studies are crucial for elucidating its potential uses in medicinal chemistry. For instance:

  • Reactivity with Amines: The compound may react with amines to form amides, which are significant in drug design.
  • Reactivity with Alcohols: It can undergo transesterification reactions with alcohols to produce different esters.

Methyl 5-bromo-4,4-dimethylpentanoate shares structural features with several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoateContains a ketone functional groupVersatile for synthetic applications
Methyl 5-amino-4-oxopentanoateContains an amino groupIncreased reactivity due to amine
Ethyl 5-(benzyloxy)-3-oxopentanoateContains a benzyloxy substituentGreater steric hindrance affecting reactivity
Ethyl 2-acetyl-4-oxopentanoateAcetyl group at position 2Different functional group leading to varied reactions

Methyl 5-bromo-4,4-dimethylpentanoate stands out due to its unique combination of a bromine substituent and an ester functional group, making it particularly versatile for synthetic applications compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

222.02554 g/mol

Monoisotopic Mass

222.02554 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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